![molecular formula C16H13ClN4O2S B1224487 N-(4-clorofenil)-1-hidrazincarbotioamida, 2-[2-(1,2-benzisoxazol-3-il)acetil]- CAS No. 860651-57-6](/img/structure/B1224487.png)

N-(4-clorofenil)-1-hidrazincarbotioamida, 2-[2-(1,2-benzisoxazol-3-il)acetil]-

Descripción general

Descripción

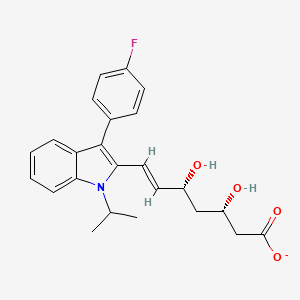

1-[[2-(1,2-benzoxazol-3-yl)-1-oxoethyl]amino]-3-(4-chlorophenyl)thiourea is a benzisoxazole.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzisoxazol se han identificado como poseedores de prometedoras propiedades anticancerígenas. El compuesto en cuestión, con su núcleo de benzisoxazol, podría estar involucrado en la síntesis de nuevos agentes anticancerígenos. Su similitud estructural con moléculas anticancerígenas conocidas sugiere una posible eficacia en la inhibición del crecimiento y la proliferación de células cancerosas .

Propiedades Antimicrobianas

Se sabe que el motivo estructural del benzisoxazol confiere actividad antimicrobiana. Como tal, este compuesto podría utilizarse en el desarrollo de nuevos agentes antimicrobianos, potencialmente efectivos contra una gama de patógenos bacterianos y fúngicos .

Usos Antiinflamatorios

Los derivados de benzisoxazol también son reconocidos por sus efectos antiinflamatorios. Este compuesto podría explorarse por su utilidad en el tratamiento de afecciones inflamatorias, posiblemente actuando a través de la inhibición de citocinas inflamatorias o vías de señalización .

Aplicaciones Anticonvulsivas

Dado el historial del marco de benzisoxazol en el desarrollo de fármacos anticonvulsivos, este compuesto podría servir como una estructura principal para la síntesis de nuevos medicamentos anticonvulsivos, que podrían ayudar a controlar los trastornos convulsivos .

Efectos Antiglicación

El componente de benzisoxazol del compuesto se ha asociado con la actividad antiglicación, que es crucial para prevenir la formación de productos finales de glicación avanzada (AGE). Esta aplicación podría ser significativa en la investigación y el manejo de complicaciones diabéticas .

Descubrimiento de Fármacos y Desarrollo de Farmacóforos

El andamiaje de benzisoxazol es un valioso farmacóforo en el descubrimiento de fármacos. Este compuesto podría ser un intermedio clave en el diseño y síntesis de diversas moléculas farmacológicamente activas, ayudando en el descubrimiento de nuevos agentes terapéuticos .

Síntesis de Materiales Funcionales

Los derivados de benzisoxazol, incluido este compuesto, pueden ampliarse para su uso en la fabricación de un espectro de materiales funcionales en química sintética, que pueden tener aplicaciones en diversos procesos industriales .

Diseño de Fármacos Antipsicóticos

Las características estructurales del compuesto recuerdan a los fármacos antipsicóticos como la risperidona, que contiene un anillo de benzisoxazol. Por lo tanto, podría investigarse su posible uso en el desarrollo de nuevos medicamentos antipsicóticos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzisoxazole derivatives have been reported to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

Benzisoxazole molecules have been extensively used as a starting material for different mechanistic approaches in drug discovery . The interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the wide range of biological activities associated with benzisoxazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with benzisoxazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in the modulation of biochemical pathways and cellular processes .

Dosage Effects in Animal Models

The effects of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Transport and Distribution

The transport and distribution of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions influence the compound’s accumulation and activity within cells, which are important for its biochemical effects .

Subcellular Localization

The subcellular localization of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects .

Propiedades

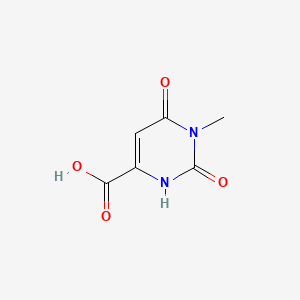

IUPAC Name |

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-16(24)20-19-15(22)9-13-12-3-1-2-4-14(12)23-21-13/h1-8H,9H2,(H,19,22)(H2,18,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYVVQWXXJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324166 | |

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860651-57-6 | |

| Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

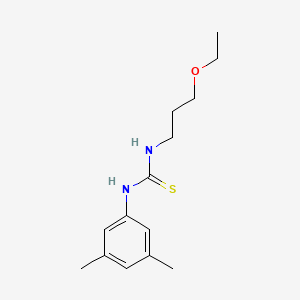

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)

![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)

![3-amino-N-(2-fluorophenyl)-6-(2-furanyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1224417.png)

![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)

![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide](/img/structure/B1224419.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224421.png)

![5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole](/img/structure/B1224423.png)

![2-[[1-Oxo-2-(phenylthio)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224424.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide](/img/structure/B1224425.png)

![7-[(6,8-Dichloro-4-quinazolinyl)oxymethyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1224427.png)

![2-[[(3-Methylphenyl)-oxomethyl]amino]benzoic acid (3,5-dimethyl-4-isoxazolyl)methyl ester](/img/structure/B1224430.png)